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Abstract

Lapisteride (CS-891) is a steroidal dual inhibitor of 5a-reductase, targeting both type 1 and
type 2 isoenzymes. This targeted enzymatic inhibition effectively blocks the conversion of
testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are
a key etiological factor in the development and progression of benign prostatic hyperplasia
(BPH) and androgenetic alopecia. This technical guide provides a comprehensive overview of
the chemical structure, known properties, and the established mechanism of action of
Lapisteride. While specific quantitative biological and pharmacokinetic data, as well as
detailed experimental protocols for Lapisteride, are not extensively available in the public
domain, this document outlines representative methodologies for the evaluation of 5a-
reductase inhibitors, providing a framework for research and development activities.

Chemical Structure and Physicochemical Properties

Lapisteride is a synthetic 4-azasteroid derivative. Its core structure is designed to mimic the
natural substrate of 5a-reductase, testosterone, allowing for competitive inhibition of the
enzyme.

Table 1: Physicochemical Properties of Lapisteride
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Property Value Source

(4aR,4bS,6aS,7S,9aS,9bS,11
aR)-N-(1-(4-methoxyphenyl)-1-
methylethyl)-4a,6a-dimethyl-2-

IUPAC Name 0XO- PubChem
2,4a,4b,5,6,6a,7,8,9,9a,9b,10-
dodecahydro-1H-indenol[5,4-

flquinoline-7-carboxamide

Molecular Formula C29H40N203 PubChem
Molecular Weight 464.6 g/mol PubChem
CAS Number 142139-60-4 PubChem
Solubility 50 mg/mL in DMSO TargetMol

Mechanism of Action: Inhibition of 5a-Reductase

The primary mechanism of action of Lapisteride is the inhibition of 5a-reductase, a critical
enzyme in androgen metabolism. There are two main isoenzymes of 5a-reductase:

o Type 1: Predominantly found in the skin (sebaceous glands and hair follicles) and liver.
o Type 2: Primarily located in the prostate gland, seminal vesicles, and hair follicles.

By inhibiting both isoenzymes, Lapisteride effectively reduces the systemic and tissue-specific
conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher binding affinity for

the androgen receptor than testosterone and is considered the principal androgen responsible

for the growth and enlargement of the prostate gland in BPH and for the miniaturization of hair

follicles in androgenetic alopecia.

The inhibition of 5a-reductase by Lapisteride is a competitive mechanism, where the drug
binds to the active site of the enzyme, preventing the binding of the natural substrate,
testosterone.
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Figure 1: Mechanism of Action of Lapisteride.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and biological evaluation of
Lapisteride are not readily available in published literature, this section provides
representative methodologies commonly employed for the characterization of 5a-reductase
inhibitors.
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lllustrative Synthesis of a 4-Azasteroid Core

The synthesis of 4-azasteroid compounds like Lapisteride typically involves a multi-step
process starting from a readily available steroid precursor. A general synthetic scheme would
involve the modification of the A-ring of the steroid nucleus to introduce the lactam function
characteristic of this class of inhibitors.
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Figure 2: General Synthetic Workflow for 4-Azasteroids.

A key step often involves the cleavage of the A-ring followed by a rearrangement and
cyclization to form the 4-aza-lactone ring. The carboxamide side chain can be introduced via
standard peptide coupling reactions.

In Vitro 5a-Reductase Inhibition Assay

The inhibitory activity of Lapisteride against 5a-reductase isoenzymes can be determined
using an in vitro enzymatic assay. This assay measures the conversion of a radiolabeled
substrate (e.g., [3H]-testosterone) to its product ([3H]-DHT) in the presence and absence of the
inhibitor.

Methodology:

o Enzyme Source: Microsomes from cells engineered to express human 5a-reductase type 1
or type 2, or tissue homogenates from prostate (for type 2) or scalp (for type 1).

e Substrate: [1,2,6,7-3H]-Testosterone.
o Cofactor: NADPH.

 Incubation: The enzyme source is incubated with the radiolabeled substrate, NADPH, and
varying concentrations of Lapisteride in a suitable buffer (e.g., sodium phosphate buffer, pH
6.5) at 37°C.
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o Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent
(e.g., ethyl acetate).

» Separation and Detection: The extracted testosterone and DHT are separated using thin-
layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The
radioactivity of the corresponding spots or peaks is quantified using a scintillation counter.

o Data Analysis: The percentage of inhibition is calculated for each concentration of
Lapisteride, and the ICso value (the concentration of inhibitor required to reduce enzyme
activity by 50%) is determined by non-linear regression analysis.
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 To cite this document: BenchChem. [Lapisteride: A Technical Overview of a Dual 5a-
Reductase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674501#chemical-structure-and-properties-of-
lapisteride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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